molecular formula C19H17ClN2O5S B7692160 3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide

3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide

Cat. No.: B7692160
M. Wt: 420.9 g/mol
InChI Key: NTPSAMCLTIIJNI-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a furan ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium catalysts for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide involves its interaction with specific molecular targets. The furan ring and sulfamoyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide: shares similarities with other benzamide derivatives that have furan or sulfamoyl groups.

    N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide: Lacks the chloro group but has similar structural features.

    3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide: Lacks the methoxy group but retains the chloro and sulfamoyl groups.

Uniqueness

The unique combination of the chloro, furan, and sulfamoyl groups in this compound provides it with distinct chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5S/c1-26-18-8-7-16(28(24,25)21-12-15-6-3-9-27-15)11-17(18)22-19(23)13-4-2-5-14(20)10-13/h2-11,21H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPSAMCLTIIJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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